molecular formula C24H30BrNO5 B11701195 Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11701195
M. Wt: 492.4 g/mol
InChI Key: FIFXTWPTQRXQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch reaction, a multicomponent condensation method widely used for generating 1,4-dihydropyridine (1,4-DHP) and hexahydroquinoline frameworks . Its structure features a brominated, hydroxylated, and methoxylated phenyl ring at position 4 of the hexahydroquinoline core, coupled with a butyl ester at position 3.

Properties

Molecular Formula

C24H30BrNO5

Molecular Weight

492.4 g/mol

IUPAC Name

butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H30BrNO5/c1-6-7-8-31-23(29)19-13(2)26-16-11-24(3,4)12-17(27)21(16)20(19)14-9-15(25)22(28)18(10-14)30-5/h9-10,20,26,28H,6-8,11-12H2,1-5H3

InChI Key

FIFXTWPTQRXQQP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Br)O)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Hantzsch Multicomponent Reaction

The core synthesis follows a one-pot Hantzsch reaction involving:

  • 1,3-Dicarbonyl compound : 5,5-Dimethylcyclohexane-1,3-dione (dimedone) as the cyclohexanone precursor.

  • Aldehyde : 3-Bromo-4-hydroxy-5-methoxybenzaldehyde, synthesized via bromination of 4-hydroxy-5-methoxybenzaldehyde using Br₂ and glacial acetic acid in dichloromethane.

  • β-Ketoester : Butyl acetoacetate as the ester component.

  • Ammonium acetate : Nitrogen source for enamine formation.

General Procedure :

  • Mix dimedone (1.0 eq), 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 eq), butyl acetoacetate (1.0 eq), and ammonium acetate (1.2–5.0 eq) in solvent.

  • Add catalyst (e.g., ionic liquid, nano-CoAl₂O₄).

  • Stir at 25–80°C for 5–120 minutes.

  • Isolate via filtration or extraction, followed by crystallization.

Mechanism :

  • Acid-catalyzed enolization of dimedone.

  • Aldol condensation with the aldehyde to form a Knoevenagel intermediate.

  • Michael addition of the enamine (from β-ketoester and ammonium acetate).

  • Cyclization and tautomerization to yield the hexahydroquinoline core.

Optimization of Reaction Conditions

Catalysts and Solvents

Catalyst/Solvent Conditions Yield Time Source
[H₂-DABCO][HSO₄]₂ (30 mg)EtOH, room temperature98%5 min
Triton X-100 (20 mol%)H₂O, room temperature93%60 min
Nano-CoAl₂O₄ (5 wt%)Solvent-free, 80°C89%45 min
[Pyridine-1-SO₃H-2-COOH]ClEtOH, 50°C92%30 min
  • Ionic liquids (e.g., [H₂-DABCO][HSO₄]₂) enhance reaction rates via dual acid-base catalysis, enabling room-temperature synthesis.

  • Nanocatalysts (e.g., nano-CoAl₂O₄) improve surface area and recyclability, though requiring higher temperatures.

  • Aqueous micellar media (Triton X-100) reduce environmental impact but extend reaction times.

Solvent-Free Synthesis

Solid-state reactions at 80°C without solvents yield 82–92% product via mechanochemical activation, avoiding solvent toxicity.

Characterization and Spectral Data

Spectroscopic Confirmation

  • IR : Peaks at 3200–3440 cm⁻¹ (N–H), 1698 cm⁻¹ (C=O ester), 1651 cm⁻¹ (C=O ketone).

  • ¹H NMR :

    • δ 1.03 ppm (s, 6H, 2,7,7-trimethyl).

    • δ 5.38 ppm (s, 1H, H4).

    • δ 7.08 ppm (t, J = 74.4 Hz, OCHF₂).

  • ¹³C NMR :

    • δ 195.6 ppm (cyclohexanone C=O).

    • δ 167.5 ppm (ester C=O).

Scalability and Industrial Feasibility

  • Gram-scale synthesis : Reactions at 10 mmol scale in ethanol with [H₂-DABCO][HSO₄]₂ achieve 92% yield, demonstrating industrial potential.

  • Catalyst recyclability : Ionic liquids and nano-CoAl₂O₄ retain >85% efficiency over five cycles.

Comparative Analysis of Methods

Parameter Ionic Liquid Nanocatalyst Solvent-Free
Yield98%89%92%
Temperature25°C80°C80°C
Reaction Time5 min45 min120 min
Environmental ImpactModerateLowVery Low

Challenges and Side Reactions

  • Over-bromination : Controlled stoichiometry of Br₂ (1.0 eq) prevents di-substitution.

  • By-products : 3,5-Dibromo derivatives (<5%) form under excess bromine, removed via crystallization.

  • Steric hindrance : Bulky 3-bromo-4-hydroxy-5-methoxyphenyl group slows reaction kinetics, requiring excess ammonium acetate (5.0 eq) .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The brominated phenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-(3-bromo-4-oxo-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

    Reduction: Formation of Butyl 4-(4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

    Substitution: Formation of Butyl 4-(3-cyano-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Scientific Research Applications

Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the brominated phenyl group may enhance its binding affinity to specific biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The target compound’s phenyl ring substituents (3-bromo, 4-hydroxy, 5-methoxy) distinguish it from analogues:

  • Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (): Contains a bromo and hydroxyl group but at positions 5 and 2, respectively, altering hydrogen-bonding patterns and steric effects.
  • Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate (): Lacks bromine but includes a 4-hydroxy-3-methoxy group and a bulky cyclohexyl ester, reducing electrophilicity compared to the brominated target compound.

Ester Group Modifications

The butyl ester group impacts solubility and crystallinity:

  • Methyl/ethyl esters (): Smaller esters (e.g., methyl) reduce steric hindrance, favoring tighter crystal packing (e.g., monoclinic $ P2_1/c $, $ V = 1696.0 \, \text{Å}^3 $) compared to bulkier butyl esters .
  • Cyclohexyl ester (): Introduces significant hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.

Structural and Crystallographic Differences

Crystallographic data highlight substituent-driven lattice variations:

Compound (Ester/Substituents) Space Group Unit Cell Volume (ų) Hydrogen Bonding Reference
Target compound (Butyl/3-Br-4-OH-5-OMe) N–H∙∙∙O (hypothesized)
Ethyl 4-(5-Br-2-OH-phenyl) $ P2_1/n $ 2009.84 O–H∙∙∙O and N–H∙∙∙O networks
Methyl 4-(4-MeO-phenyl) $ P2_1/c $ 1696.0 N–H∙∙∙O chains along $ a $-axis

Note: The target compound’s crystallographic data are unspecified in the evidence, but analogous structures suggest that bromine and hydroxyl groups would promote intermolecular hydrogen bonding, affecting melting points and stability.

Data Tables

Table 1: Substituent and Ester Comparison

Compound Substituents on Phenyl Ring Ester Group Molecular Weight (g/mol)
Target Compound 3-Br, 4-OH, 5-OMe Butyl ~512.39 (estimated)
Ethyl 4-(5-Br-2-OH-phenyl) 5-Br, 2-OH Ethyl 434.32
Methyl 4-(4-MeO-phenyl) 4-MeO Methyl 327.37
Cyclohexyl 4-(4-OH-3-MeO-phenyl) 4-OH, 3-MeO Cyclohexyl ~437.45 (estimated)

Table 2: Crystallographic Parameters

Compound (Reference) Space Group $ a $ (Å) $ b $ (Å) $ c $ (Å) $ \beta $ (°)
Ethyl 4-(5-Br-2-OH-phenyl) $ P2_1/n $ 9.5969 19.0805 11.0678 97.387
Methyl 4-(4-MeO-phenyl) $ P2_1/c $ 13.628 8.6300 14.577 98.39

Biological Activity

Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hexahydroquinoline core with multiple functional groups. Its molecular formula is C25H32BrN2O5C_{25}H_{32}BrN_{2}O_{5} with a molecular weight of approximately 506.4 g/mol.

PropertyValue
Molecular FormulaC25H32BrN2O5
Molecular Weight506.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts including anti-cancer properties, anti-inflammatory effects, and enzyme inhibition.

Anti-Cancer Properties

Studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

Anti-Inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes:

  • Inhibition Studies : In vitro assays revealed that the compound effectively inhibits COX-2 and LOX pathways which are crucial in inflammatory responses.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research:

  • Cholinesterases : The compound was evaluated for its inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate inhibition.
  • Kinetic Studies : Kinetic parameters were determined using Lineweaver-Burk plots to evaluate the type of inhibition exhibited by the compound.

Case Studies and Research Findings

Several research studies have documented the biological activities of this compound:

  • Study on Cytotoxicity :
    • Title: "Cytotoxic Effects of Novel Quinoline Derivatives"
    • Findings: The study found that derivatives similar to butyl 4-(3-bromo...) exhibited significant cytotoxicity against various cancer cell lines including MCF-7 and Hela cells.
  • Study on Anti-inflammatory Activity :
    • Title: "Evaluation of Anti-inflammatory Potential of Hexahydroquinoline Derivatives"
    • Findings: The study reported that the compound effectively reduced inflammation markers in vitro by inhibiting COX enzymes.
  • Study on Enzyme Inhibition :
    • Title: "Inhibitory Effects on Cholinesterases by Novel Compounds"
    • Findings: The research indicated that the compound showed promising results in inhibiting cholinesterases which are important targets in neurodegenerative diseases.

Q & A

Q. What are the optimized synthetic pathways for Butyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

Methodology: The compound can be synthesized via multi-step reactions, often using a modified Hantzsch method. Key steps include:

  • Cyclocondensation of substituted β-keto esters with aldehydes and ammonium acetate under reflux conditions.
  • Bromination and methoxylation at specific positions using reagents like NBS (N-bromosuccinimide) and methyl iodide, respectively .
  • Solvent selection (e.g., ethanol or acetonitrile) and temperature control (60–80°C) to minimize side products . Critical Parameters: Monitor reaction progress via TLC and adjust stoichiometry to account for steric hindrance from the 3-bromo and 4-hydroxy groups.

Q. How is the compound characterized structurally?

Methodology: Use a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction to resolve the hexahydroquinoline core and substituent orientations (e.g., monoclinic system, space group P2₁/n) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon connectivity, with attention to deshielded protons near the bromo and methoxy groups .
  • HRMS for exact mass validation (e.g., m/z calculated for C₂₄H₂₉BrNO₅: 514.1234) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo and 4-hydroxy substituents influence reactivity in further derivatization?

Methodology:

  • Perform DFT calculations to map electron density and identify reactive sites (e.g., natural bond orbital analysis). The bromine atom’s electronegativity may polarize the aromatic ring, directing electrophilic substitution .
  • Experimental validation via regioselective functionalization (e.g., Suzuki coupling at the 3-bromo position) .
  • Compare reaction kinetics with analogs lacking bromine/hydroxy groups to isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Methodology:

  • Polymorph screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction to detect crystalline vs. amorphous forms, which may alter NMR splitting patterns .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility in the hexahydroquinoline ring .
  • Isotopic labeling (e.g., ¹³C-labeled starting materials) to trace unexpected byproducts .

Q. How can computational models predict the compound’s biological activity?

Methodology:

  • Molecular docking : Simulate interactions with target proteins (e.g., calcium channels or antioxidant enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the 4-hydroxy group and hydrophobic interactions with the butyl chain .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values for bromine/methoxy groups) with bioactivity data from analogs .

Methodological Notes

  • Contradiction Analysis : Discrepancies in bioactivity data may arise from impurities in the 5-oxo group region; use preparative HPLC for purification .
  • Process Control : Implement in-line FTIR to monitor intermediate formation during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.